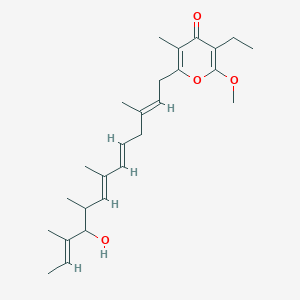
N-cyclopentyl-9H-purin-6-amine
Descripción general
Descripción
N-cyclopentyl-9H-purin-6-amine, also known as CPA, is a purine analog that has been widely used in scientific research for its ability to selectively inhibit adenosine A1 receptors. The compound was first synthesized in the 1980s and has since been used in various studies to investigate the role of adenosine receptors in different physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-cyclopentyl-9H-purin-6-amine has been investigated for its potential role as an antitumor agent . Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy . The purine scaffold, to which this compound belongs, is known for its presence in biological molecules that are crucial in signaling pathways, making it a privileged scaffold in antitumor research .
Synthesis of Purine Derivatives
The compound serves as a key precursor in the synthesis of various purine derivatives. These derivatives have been synthesized and evaluated for their potential effects on cell toxicity, with some showing considerable selectivity and efficacy compared to known anticancer drugs . The synthesis process often involves microwave irradiation, which is a pivotal step in the preparation of these compounds .
Pharmacophore Modelling
In the field of drug design, N-cyclopentyl-9H-purin-6-amine derivatives have been used in pharmacophore modeling to identify structural requirements for activity against different cancer cell lines . This involves characterizing aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas that are consistent with the cytotoxic activity of the compounds .
Antibacterial Applications
Derivatives of N-cyclopentyl-9H-purin-6-amine have been examined for their antibacterial activity. Studies have shown that certain diamine derivatives exhibit antibacterial properties against organisms such as Escherichia coli under specific conditions . This highlights the compound’s potential in developing new antibacterial agents.
Chemical Structure Analysis
The chemical structure and properties of N-cyclopentyl-9H-purin-6-amine are crucial for understanding its reactivity and potential applications. Detailed analysis of its molecular formula, mass, and spectral data provides insights into how it can be utilized in various chemical reactions and as a building block in synthetic chemistry .
Bioinformatics and Structural Biology
In bioinformatics and structural biology, the compound’s structure can be used to study the interaction with other biological molecules. Its purine base is a fundamental component of nucleic acids, and understanding its interactions can lead to discoveries in gene expression regulation and enzyme function .
Molecular Weight Determination
The precise molecular weight and mass of N-cyclopentyl-9H-purin-6-amine are essential for its application in mass spectrometry and other analytical techniques. Accurate determination of these properties allows for its identification and quantification in complex mixtures .
Chemical Database Inclusion
N-cyclopentyl-9H-purin-6-amine is included in chemical databases, which serve as a resource for researchers looking for information on its properties, suppliers, and related literature. This facilitates its use in research and development across various scientific disciplines .
Propiedades
IUPAC Name |
N-cyclopentyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWYJWNGVLKEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353872 | |
| Record name | N-cyclopentyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-9H-purin-6-amine | |
CAS RN |
103626-36-4 | |
| Record name | N-cyclopentyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
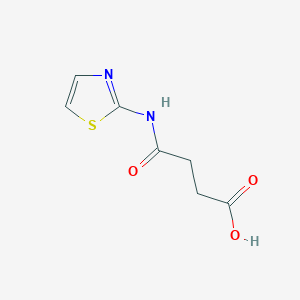
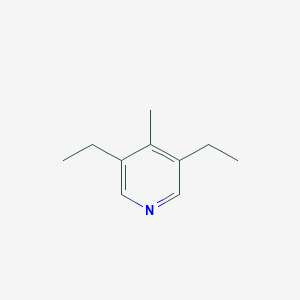
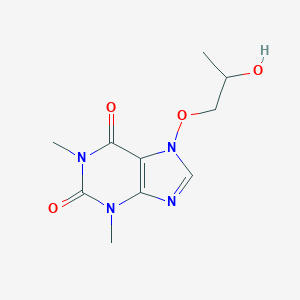

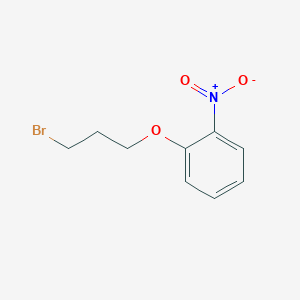

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)


